molecular formula C20H14N4O3S B2622996 (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683258-75-5

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2622996
CAS No.: 683258-75-5
M. Wt: 390.42
InChI Key: SYZVILFPVDAFLX-LFIBNONCSA-N
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Description

The compound “(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile” features a conjugated system with a thiazole core substituted at the 2-position by a propenenitrile group and at the 4-position by a 3-nitrophenyl moiety. The (2E)-configuration ensures a planar geometry, facilitating π-π interactions and electronic delocalization.

Properties

IUPAC Name

(E)-3-(3-acetylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c1-13(25)14-4-2-6-17(8-14)22-11-16(10-21)20-23-19(12-28-20)15-5-3-7-18(9-15)24(26)27/h2-9,11-12,22H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZVILFPVDAFLX-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Formation of the Enamine: The enamine structure can be formed by reacting an acetylated aniline derivative with an appropriate aldehyde or ketone under basic conditions.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the enamine intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a quinone structure.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features could allow it to act as a ligand or inhibitor for certain biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thiazole-propenenitrile scaffold but vary in substituent patterns. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Thiazole-Propenenitrile Derivatives

Compound Name Thiazole Substituent (Position 4) Amino Group Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-nitrophenyl 3-acetylphenyl C₂₁H₁₅N₅O₃S 409.44 Acetyl group enhances H-bonding; 3-nitro improves electron-withdrawing effects.
(2E)-3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-methylphenyl 4-bromophenyl C₂₀H₁₅BrN₄S 423.33 Bromine increases hydrophobicity; methyl group reduces steric hindrance.
(E)-3-[(3-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-nitrophenyl 3-methylphenyl C₁₉H₁₅N₅O₂S 385.42 4-nitro group enhances resonance stabilization; methyl group limits solubility.
(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-nitrophenyl 3-chloro-4-methylphenyl C₁₉H₁₃ClN₄O₂S 396.85 Chlorine and nitro groups increase electrophilicity; methyl improves metabolic stability.
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Phenyl 2-fluoro-5-nitrophenyl C₁₈H₁₂FN₅O₂S 381.38 Fluorine enhances bioavailability; 5-nitro position alters electronic distribution.

Key Observations

Electronic Effects :

  • The nitro group (position 3 or 4 on the phenyl ring) significantly impacts electronic properties. For example, the 3-nitrophenyl group in the target compound creates a meta-directing effect, while 4-nitrophenyl derivatives (e.g., ) exhibit stronger resonance stabilization .
  • Acetyl and nitro groups act as electron-withdrawing substituents, polarizing the thiazole ring and enhancing reactivity in nucleophilic substitution or charge-transfer interactions .

Steric and Solubility Considerations: Bulky substituents like 3-acetylphenyl (target compound) or 3-chloro-4-methylphenyl reduce solubility but improve binding specificity in hydrophobic pockets.

Biological Activity Trends: Compounds with nitro groups (e.g., target compound, ) are hypothesized to exhibit antiproliferative activity, as nitro groups are common in DNA-intercalating agents . Benzothiazole derivatives (e.g., ) are known for antimicrobial and anticancer properties, suggesting the thiazole core is a critical pharmacophore .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound
LogP (Predicted) 3.8 4.2 3.5 4.1 3.6
Water Solubility (mg/mL) <0.1 <0.05 0.1 <0.05 0.2
Hydrogen Bond Donors 1 1 1 1 2

Biological Activity

The compound (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile , a thiazole-based acrylonitrile, has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on available research findings.

Structural Characteristics

This compound features a complex structure with multiple functional groups that may contribute to its biological activity:

  • Acrylonitrile moiety : The presence of the nitrile group contributes to the reactivity of the molecule.
  • Thiazole ring : Known for its role in various biologically active compounds, this five-membered ring can influence pharmacological properties.
  • Acetyl and nitrophenyl substitutions : These groups can enhance lipophilicity and biological interactions.

Synthesis

The synthesis of this compound is likely achieved through multi-step organic reactions involving thiazole derivatives and acrylonitrile precursors. While specific synthetic routes are not widely documented, general methods for synthesizing similar thiazole-based compounds involve:

  • Formation of thiazole ring : Typically through cyclization reactions involving appropriate thioketones and amines.
  • Acrylonitrile addition : The introduction of the acrylonitrile group can be performed via nucleophilic addition to an activated double bond.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related thiazole compounds, revealing varying degrees of activity against cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Thiazole AHeLa15.5
Thiazole BMCF722.3

Although specific data for our compound is absent, its structural similarities suggest it may exhibit cytotoxic effects against similar cancer cell lines.

Anti-inflammatory Activity

Thiazole derivatives have been explored for their anti-inflammatory properties, often evaluated through COX enzyme inhibition assays. For example:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound C18.5 ± 0.525.0 ± 0.8
Compound D12.0 ± 0.420.5 ± 0.6

These studies suggest that this compound could potentially exhibit similar anti-inflammatory effects.

Case Studies and Research Findings

A few studies have highlighted the biological activities of structurally related compounds:

  • Anticancer Activity : A study on thiazole derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
  • Neuroprotective Effects : Certain thiazole compounds have been reported to protect neuronal cells from oxidative stress, indicating a possible neuroprotective role for our target compound.

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